GR Binding Affinity in L929sA Cells
In whole-cell binding assays using L929sA murine fibrosarcoma cells, 2-(4-Acetoxyphenyl)-2-chloro-N-methylethylamine (CpdA) demonstrated a 4-fold higher binding affinity for the glucocorticoid receptor compared to dexamethasone, with IC50 values of 6.4 nM for CpdA versus 25.9 nM for dexamethasone . This quantitative superiority establishes CpdA as a more potent GR ligand in this cellular context, supporting its preferential use in assays where high-affinity GR engagement is critical for signal detection or where lower compound concentrations are required to avoid off-target effects.
| Evidence Dimension | Glucocorticoid Receptor Binding Affinity (IC50) |
|---|---|
| Target Compound Data | 6.4 nM |
| Comparator Or Baseline | Dexamethasone: 25.9 nM |
| Quantified Difference | 4-fold higher affinity (lower IC50) for CpdA |
| Conditions | Whole-cell binding assay in L929sA murine fibrosarcoma cells |
Why This Matters
Higher GR binding affinity enables lower working concentrations and improved sensitivity in cell-based assays, directly impacting experimental design and reagent economy.
